molecular formula C29H26N6O5 B12459264 benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate

benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12459264
M. Wt: 538.6 g/mol
InChI Key: KXNGDQNIZWXBAE-BKMJKUGQSA-N
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Description

BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the addition of the benzyl and carbamate groups under controlled conditions to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include benzoic acid derivatives, primary amines, and substituted isoquinoline derivatives. These products can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .

Medicine

In medicine, BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.

Mechanism of Action

The mechanism of action of BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-FLUOROPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE
  • BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-TRIFLUOROMETHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE

Uniqueness

The uniqueness of BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H26N6O5

Molecular Weight

538.6 g/mol

IUPAC Name

benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C29H26N6O5/c1-38-24-11-19(7-8-23(24)39-15-25(33)36)26-22-13-35(28(37)40-14-18-5-3-2-4-6-18)10-9-20(22)21(12-30)27(34)29(26,16-31)17-32/h2-9,11,22,26H,10,13-15,34H2,1H3,(H2,33,36)/t22-,26+/m0/s1

InChI Key

KXNGDQNIZWXBAE-BKMJKUGQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OCC(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OCC(=O)N

Origin of Product

United States

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